

quality control measures for zr17-2 synthesis

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Compound of Interest		
Compound Name:	zr17-2	
Cat. No.:	B11827293	Get Quote

ZR17-2 Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of **ZR17-2**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues that may be encountered during the synthesis of this novel hypothermia mimetic molecule.

Frequently Asked Questions (FAQs)

Q1: What is **ZR17-2** and what are its key properties?

A1: **ZR17-2** is a small molecule modulator of the cold-inducible RNA-binding protein (CIRBP). [1][2] It is a purine derivative that was initially investigated as a potential CK2 inhibitor.[3][4] The hydrochloride salt of **ZR17-2** has the chemical formula C13H21CIN6O2S and a molecular weight of 360.86.[1] It is water-soluble and has been shown to be a promising agent in preclinical studies for preventing retinal damage.[4][5]

Q2: What are the recommended storage conditions for synthesized **ZR17-2**?

A2: For short-term storage (days to weeks), **ZR17-2** should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]

Q3: What level of purity is considered acceptable for in vitro and in vivo studies?



A3: For in vitro cellular assays, a purity of ≥95% is generally recommended. For in vivo animal studies, a higher purity of ≥98% is advised to minimize the potential for off-target effects from impurities. Purity should be assessed by a combination of analytical techniques such as HPLC, LC-MS, and NMR.

Q4: What are the expected deliverables from a custom synthesis of **ZR17-2**?

A4: While specific deliverables can vary by provider, a typical custom synthesis package should include:

- The final lyophilized product (e.g., 2-4 μg).
- A Certificate of Analysis (CoA) detailing the final purity, identity, and quantity.
- Relevant analytical data, including HPLC chromatograms, mass spectrometry data, and NMR spectra.
- Sequence chromatogram trace files and alignment files if any genetic material was involved in the process.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of **ZR17-2**.



Problem	Potential Cause(s)	Recommended Solution(s)
Low Reaction Yield	- Incomplete reaction Suboptimal reaction temperature or time Degradation of starting materials or product Inefficient purification.	- Monitor reaction progress using TLC or LC-MS to ensure completion Optimize reaction conditions (temperature, time, catalyst loading) Ensure starting materials are pure and dry Evaluate and optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of Impurities in Final Product (Post-Purification)	- Co-elution of impurities during chromatography Incomplete removal of reagents or byproducts Decomposition of the product during workup or purification.	- Modify the chromatography conditions (e.g., change the stationary phase, use a gradient elution) Employ an alternative purification technique such as preparative HPLC or recrystallization Ensure all reagents are fully quenched and removed during the workup phase.
Inconsistent Spectroscopic Data (NMR, MS)	- Presence of residual solvent Incorrect molecular ion peak in MS Unexpected peaks in NMR spectrum.	- Dry the sample under high vacuum to remove residual solvents Verify the expected mass of the product and potential adducts (e.g., +Na, +K). Run high-resolution mass spectrometry (HRMS) for exact mass confirmation Analyze NMR for characteristic peaks of ZR17-2 and compare with a reference spectrum if available. Identify and quantify any impurities.



Poor Solubility of the Final Product

Incorrect salt form.
 Presence of insoluble impurities.

- Confirm the formation of the desired salt (e.g., hydrochloride). - Re-purify the compound to remove insoluble materials. - Test solubility in various biocompatible solvents.

Experimental Protocols

Protocol: Purity Assessment of ZR17-2 by High-Performance Liquid Chromatography (HPLC)

- 1. Objective: To determine the purity of a synthesized batch of **ZR17-2**.
- 2. Materials:
- **ZR17-2** sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column

3. Instrument and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18, 4.6 x 150 mm, 5 μm particle size
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- · Detection Wavelength: 260 nm
- Injection Volume: 10 μL
- 4. Procedure:



- Prepare a 1 mg/mL stock solution of the ZR17-2 sample in a 50:50 mixture of Mobile Phase A and B.
- Filter the sample solution through a 0.22 μm syringe filter.
- Set up the HPLC system with the specified conditions.
- · Inject the sample onto the column.
- Run the gradient method and collect the data.
- Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quality Control Data Summary

Table 1: Representative Batch Analysis of ZR17-2

Hvdrochloride

Parameter	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Purity (HPLC)	≥ 98.0%	98.7%	HPLC-UV (260 nm)
Identity (¹H NMR)	Conforms to structure	Conforms	¹ H NMR (400 MHz, DMSO-d ₆)
Mass (LC-MS)	[M+H] ⁺ = 325.14	[M+H] ⁺ = 325.15	ESI-MS
Residual Solvents	≤ 0.5%	< 0.1%	GC-HS
Water Content (Karl Fischer)	≤ 1.0%	0.3%	Karl Fischer Titration

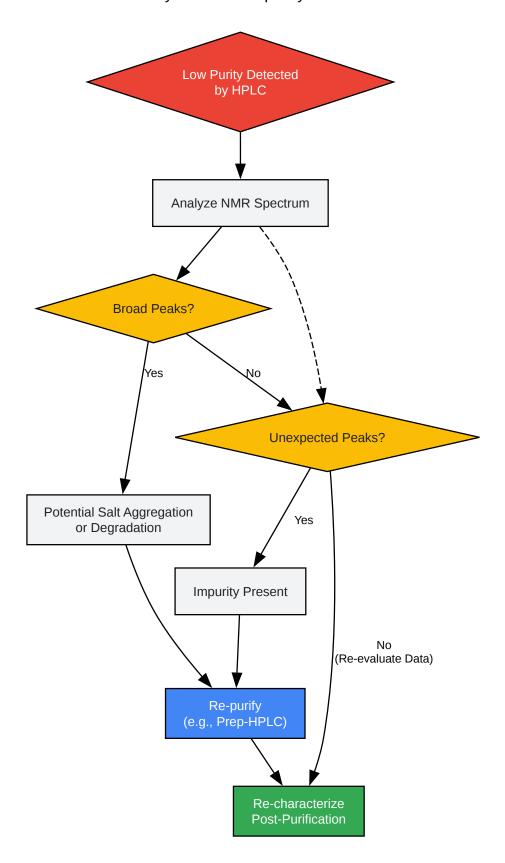
Visualizations



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Caption: General workflow for the synthesis and quality control of ZR17-2.



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